molecular formula C13H16F3N B1492160 3,3-Dimethyl-4-(2-(trifluoromethyl)phenyl)pyrrolidine CAS No. 2098063-96-6

3,3-Dimethyl-4-(2-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B1492160
CAS No.: 2098063-96-6
M. Wt: 243.27 g/mol
InChI Key: FBECTCJJHRJYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,3-Dimethyl-4-(2-(trifluoromethyl)phenyl)pyrrolidine” is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives has been widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Chemical Reactions Analysis

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Scientific Research Applications

Organic Synthesis Applications

  • The compound has been utilized as a catalyst or a structural component in the synthesis of highly regio- and enantioselective organocatalytic reactions. For instance, a study demonstrated its use in the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, achieving high yield and excellent regio- and enantioselectivity due to the critical role of the silyl group in regioselection and substrate reactivity (Chowdhury & Ghosh, 2009).

Material Science and Polymer Chemistry

  • In materials science, research has focused on the synthesis and characterization of novel polyimides and polyamides, which are derived from or related to 3,3-Dimethyl-4-(2-(trifluoromethyl)phenyl)pyrrolidine or its structural analogs. These polymers exhibit exceptional properties such as solubility in common organic solvents, good thermal stability, outstanding mechanical properties, and low water uptake, making them suitable for high-performance applications (Yan et al., 2011), (Yan et al., 2011).

Catalysis

  • Its structural motifs are found in catalysts for various chemical transformations, including palladium(II) complexes that exhibit high catalytic activity for the Heck reaction. These complexes are synthesized from ligands structurally related to this compound, demonstrating the compound's relevance in developing new catalytic systems (Das, Rao, & Singh, 2009).

Optical and Electronic Applications

  • The compound's derivatives have been explored for their photoluminescent and magnetic properties in the context of metal chalcogenide cluster compounds. This research underscores its potential in the fabrication of materials with specific optical and electronic functions (Pointillart et al., 2009).

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-4-(2-(trifluoromethyl)phenyl)pyrrolidine plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling . Additionally, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . Furthermore, the trifluoromethyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to target proteins . These interactions can result in changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated potential alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and disruption of cellular processes . Threshold effects have been noted, indicating that the compound’s impact is dose-dependent and requires careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the compound’s overall efficacy and toxicity, highlighting the importance of understanding its metabolic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its localization and distribution within the body . These factors play a significant role in determining the compound’s overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3,3-dimethyl-4-[2-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c1-12(2)8-17-7-11(12)9-5-3-4-6-10(9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBECTCJJHRJYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC=CC=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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